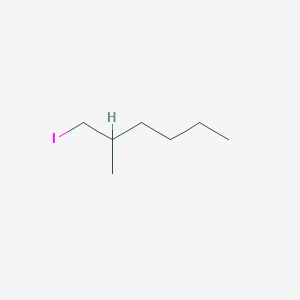

1-Iodo-2-methylhexane

Description

Properties

CAS No. |

624-21-5 |

|---|---|

Molecular Formula |

C7H15I |

Molecular Weight |

226.10 g/mol |

IUPAC Name |

1-iodo-2-methylhexane |

InChI |

InChI=1S/C7H15I/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 |

InChI Key |

FXYMWEXIZCQUFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2-methylhexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-iodo-2-methylhexane. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.

Chemical Structure and Identification

This compound is a primary alkyl iodide. The presence of a chiral center at the second carbon atom indicates that this compound can exist as two enantiomers, (R)-1-iodo-2-methylhexane and (S)-1-iodo-2-methylhexane.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅I[1][2] |

| Molecular Weight | 226.10 g/mol [1] |

| CAS Number | 624-21-5[1][2] |

| SMILES | CCCCC(C)CI[1] |

| InChI Key | FXYMWEXIZCQUFK-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value | Source/Comment |

| Boiling Point | Data available in NIST/TRC Web Thermo Tables[3] | For the analogous compound, 1-iodo-2-methylbutane, the boiling point is 148 °C.[4] |

| Melting Point | Not available | --- |

| Density | 2 experimental data points available in NIST/TRC Web Thermo Tables[3] | For the analogous compound, 1-iodo-2-methylbutane, the density is 1.53 g/cm³.[4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the properties of similar alkyl halides. |

| XLogP3 | 4.5 | Computed by PubChem.[1] This indicates high lipophilicity. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the iodination of the corresponding primary alcohol, 2-methyl-1-hexanol, using the Appel reaction. This reaction utilizes triphenylphosphine (B44618) and iodine to convert the alcohol to the alkyl iodide under mild conditions.

Experimental Protocol: Appel Reaction for the Synthesis of this compound

Materials:

-

2-methyl-1-hexanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and dissolve it in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.2 equivalents) in anhydrous dichloromethane to the stirred solution of triphenylphosphine. The addition should be done portion-wise to control the exothermic reaction, maintaining the temperature below 5 °C. The solution will turn into a dark brown suspension of the triphenylphosphine-iodine adduct.

-

To this suspension, add a solution of 2-methyl-1-hexanol (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color will disappear.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, which contains the desired this compound and triphenylphosphine oxide as a major byproduct, is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on the analysis of analogous compounds such as 1-iodo-2-methylpropane (B147064) and 1-iodo-2-methylbutane.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show complex multiplets due to diastereotopic protons and spin-spin coupling.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (on C2) | ~0.9 | Doublet | 3H |

| -CH₃ (terminal) | ~0.9 | Triplet | 3H |

| -CH₂- (chain) | ~1.2-1.4 | Multiplet | 4H |

| -CH- (on C2) | ~1.6-1.8 | Multiplet | 1H |

| -CH₂I | ~3.2-3.4 | Multiplet | 2H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (-CH₂I) | ~10-15 |

| C2 (-CH-) | ~35-40 |

| C3-C5 (-CH₂-) | ~20-35 |

| C6 (-CH₃) | ~14 |

| -CH₃ (on C2) | ~18-22 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for C-H and C-I bonds.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C-H bend (alkane) | 1375-1465 | Medium |

| C-I stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an alkyl iodide.

Predicted Mass Spectrometry Fragmentation:

| m/z | Fragment Ion | Comment |

| 226 | [C₇H₁₅I]⁺ | Molecular ion (M⁺) |

| 127 | [I]⁺ | Iodine atom |

| 99 | [C₇H₁₅]⁺ | Loss of iodine radical (M-I) |

| Further fragmentation of the alkyl chain |

Reactivity and Potential Applications

This compound, as a primary alkyl iodide, is a versatile intermediate in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions (Sₙ2). It can also undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base.

Its potential applications in drug development lie in its utility as a building block for introducing a 2-methylhexyl moiety into more complex molecules through various coupling reactions, such as Grignard reactions after conversion to the corresponding organomagnesium compound.

Logical Relationship of Reactivity

Caption: Key reaction pathways for this compound.

Signaling Pathways

Currently, there is no publicly available information linking this compound to specific signaling pathways or biological activities. Its relevance in drug development would primarily be as a synthetic intermediate rather than a bioactive molecule itself. Further research would be required to investigate any potential biological effects.

Disclaimer

The information provided in this technical guide is based on publicly available data and predictions from analogous compounds. Experimental validation is recommended for all properties and protocols.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylhexane is an organoiodine compound with the chemical formula C7H15I.[1][2] As a halogenated alkane, it serves as a valuable intermediate in organic synthesis. The presence of a reactive iodine atom allows for its participation in various coupling reactions and nucleophilic substitutions, making it a useful building block for the construction of more complex molecular architectures. This is particularly relevant in the field of drug development, where the synthesis of novel organic molecules is paramount. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with representative experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data has been compiled from various chemical databases. It is important to note that while some properties are based on experimental data, others are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C7H15I | [1][2] |

| Molecular Weight | 226.10 g/mol | [1][3] |

| Exact Mass | 226.02185 Da | [1][3] |

| CAS Registry Number | 624-21-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCC(C)CI | [1] |

| InChIKey | FXYMWEXIZCQUFK-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 4.5 | [1][3] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 8 | |

| Rotatable Bond Count | 4 |

Experimental Protocols

Synthesis of this compound via Appel Reaction

The Appel reaction is a reliable method for converting a primary or secondary alcohol into the corresponding alkyl iodide using triphenylphosphine (B44618) (PPh3) and iodine (I2). This protocol outlines the synthesis of this compound from 2-methylhexan-1-ol (B1580601).

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

2-methylhexan-1-ol

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Imidazole

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

-

Add anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add iodine (1.2 equivalents) portion-wise. The solution will turn a dark brown color.

-

In a separate flask, dissolve 2-methylhexan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM.

-

Add the alcohol solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The protons on the carbon bearing the iodine (CH2I) would appear as a diastereotopic multiplet, shifted downfield due to the electron-withdrawing effect of the iodine atom. The methyl and other aliphatic protons would appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[4] The carbon atom bonded to the iodine will be significantly shifted downfield.

2. Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 226. Fragmentation patterns would likely include the loss of an iodine atom (m/z = 127) and cleavage of the alkyl chain.[5]

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by C-H stretching and bending vibrations characteristic of alkanes (around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹). A C-I stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹.

Relevance and Application in Drug Development

Alkyl iodides like this compound are important intermediates in medicinal chemistry. They are frequently used in carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions, to build more complex molecular scaffolds.

Logical Relationship: Role in Suzuki Cross-Coupling

Caption: Use of this compound in a Suzuki cross-coupling reaction.

This reactivity allows medicinal chemists to introduce the 2-methylhexyl fragment into a target molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties such as lipophilicity, metabolic stability, and target binding.

References

- 1. This compound | C7H15I | CID 14841023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. (2S)-1-iodo-2-methylhexane | C7H15I | CID 11770141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

Synthesis of 1-Iodo-2-methylhexane from 2-methyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-methylhexane from its corresponding primary alcohol, 2-methyl-1-hexanol. The primary method detailed is the Appel reaction, a widely utilized and efficient process for the conversion of alcohols to alkyl iodides. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative outcomes, making it a valuable resource for professionals in organic synthesis and drug development.

Core Synthesis Route: The Appel Reaction

The conversion of 2-methyl-1-hexanol to this compound is effectively achieved through the Appel reaction. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to transform the primary alcohol into the desired alkyl iodide. The addition of imidazole (B134444) is common to facilitate the reaction. The reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 pathway for primary alcohols, which results in the inversion of stereochemistry if a chiral center were present at the carbinol carbon.

The reaction is initiated by the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with iodine. The alcohol then reacts with this intermediate, leading to the formation of an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen and displacing triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of primary alkyl iodides from alcohols using the Appel reaction. The data is based on typical yields and purities achieved for analogous reactions and purification methods.

| Parameter | Value | Notes |

| Reactant Equivalents | ||

| 2-methyl-1-hexanol | 1.0 | Limiting Reagent |

| Triphenylphosphine (PPh₃) | 1.5 | |

| Iodine (I₂) | 1.5 | |

| Imidazole | 2.0 | |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane (B109758) (DCM) | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12 - 24 hours | Monitored by TLC |

| Yield & Purity | ||

| Crude Yield | >90% | Before purification |

| Purified Yield (Column Chromatography) | 80-90% | |

| Final Purity (Column Chromatography) | >99% | |

| Purified Yield (Fractional Distillation) | 60-75% | |

| Final Purity (Fractional Distillation) | >98% |

Experimental Protocol

This section details a robust experimental procedure for the synthesis of this compound from 2-methyl-1-hexanol.

Materials:

-

2-methyl-1-hexanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add iodine (1.5 equivalents) to the stirred solution. The solution will turn a dark brown color.

-

Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C.

-

Prepare a solution of 2-methyl-1-hexanol (1.0 equivalent) in anhydrous DCM.

-

Add the 2-methyl-1-hexanol solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the excess iodine disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure this compound.[1] Alternatively, for larger scales, fractional distillation under reduced pressure can be employed. Given the estimated boiling point of this compound to be around 190-200 °C at atmospheric pressure, vacuum distillation is recommended to prevent decomposition.

Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Spectroscopic Profile of 1-Iodo-2-methylhexane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-iodo-2-methylhexane (C₇H₁₅I), a key organoiodide intermediate. Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally analogous compounds, such as 1-iodo-2-methylpropane (B147064) and 1-iodo-2-methylbutane, and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.20 | dd | 2H | -CH₂I |

| ~ 1.75 | m | 1H | -CH(CH₃)- |

| ~ 1.25 - 1.40 | m | 6H | -CH₂CH₂CH₂- |

| ~ 0.90 | d | 3H | -CH(CH₃)- |

| ~ 0.88 | t | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 10 - 15 | -CH₂C H₃ |

| ~ 18 - 22 | -CH(C H₃)- |

| ~ 22 - 25 | -CH₂C H₂CH₃ |

| ~ 28 - 32 | -C H₂CH₂CH₃ |

| ~ 35 - 40 | -C H(CH₃)- |

| ~ 40 - 45 | -C H₂I |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretch (alkane) |

| 1465 - 1450 | Medium | C-H bend (methylene and methyl) |

| 1380 - 1370 | Medium | C-H bend (methyl) |

| ~ 1200 | Medium | C-H wag (methylene) |

| ~ 500 - 600 | Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 226 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 99 | [M - I]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (base peak) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-10 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the sample.

-

Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Electron Ionization (EI) is typically used.

-

Ionization Energy: 70 eV.

-

-

Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-300.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathways for this compound.

Caption: Logical workflow for spectroscopic analysis.

Caption: Predicted MS fragmentation of this compound.

1-Iodo-2-methylhexane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on 1-Iodo-2-methylhexane, a halogenated alkane. The data presented is based on publicly accessible chemical databases and literature. It is important to note that this compound is not extensively documented in peer-reviewed research, suggesting it may primarily serve as a chemical intermediate rather than a bioactive agent or a compound with well-characterized biological or pharmacological properties.

Core Chemical and Physical Data

The fundamental chemical identifiers and properties of this compound are summarized below. This information is critical for its accurate identification, handling, and use in experimental setups.

| Identifier | Value | Citations |

| CAS Number | 624-21-5 | [1][2][3][4] |

| Molecular Formula | C7H15I | [1][2] |

| Molecular Weight | 226.10 g/mol | [1][3] |

| Alternate Molecular Weight | 226.0985 g/mol | [2] |

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or application of this compound. Its primary utility is likely as a reagent or intermediate in organic synthesis. General protocols for the synthesis of primary alkyl iodides, such as the Finkelstein reaction (halide exchange from the corresponding bromide or chloride), or hydroiodination of a terminal alkene, could theoretically be adapted for its preparation. However, no specific procedures for this compound have been published.

Chemical Reactivity and Profile

This compound is a primary alkyl halide. The carbon-iodine bond is the most reactive site in the molecule, with iodide being an excellent leaving group in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The compound's structure as a primary alkyl halide influences its reactivity in nucleophilic substitution reactions. It is expected to favor an S_N2 (bimolecular nucleophilic substitution) mechanism over an S_N1 (unimolecular nucleophilic substitution) mechanism. This is because the formation of a primary carbocation, which would be required for an S_N1 pathway, is energetically unfavorable. In an S_N2 reaction, a nucleophile directly attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion in a single, concerted step.

Below is a conceptual diagram illustrating the role of this compound as a primary alkyl halide in a generalized S_N2 reaction.

Caption: Generalized Sₙ2 reaction pathway for this compound.

Biological Activity

There is no available data in the scientific literature regarding any specific biological or pharmacological activity of this compound. The search for such information yielded no relevant studies, suggesting that the compound has not been a subject of investigation in biological or drug development contexts. While some iodo-containing organic molecules exhibit biological activity, this cannot be assumed for this compound without experimental evidence.

Conclusion

This compound is a chemical compound with well-defined physical and chemical identifiers but with very limited information available regarding its synthesis, applications, and biological activity. It is characterized as a primary alkyl halide, and its reactivity is expected to be dominated by S_N2 reactions. For researchers and professionals in drug development, this compound should be regarded as a potential synthetic intermediate rather than a compound with known biological effects. Any application in a biological context would require de novo investigation.

References

Navigating the Stability and Storage of 1-Iodo-2-methylhexane: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Iodo-2-methylhexane, a valuable alkyl iodide in organic synthesis.

Alkyl iodides, as a class of compounds, are known for their reactivity, which makes them useful synthetic intermediates but also predisposes them to degradation if not handled and stored correctly. The stability of this compound is influenced by several factors, including temperature, light, and the presence of atmospheric oxygen and moisture.

Core Stability Considerations

The primary mode of degradation for alkyl iodides is the cleavage of the carbon-iodine (C-I) bond. This bond is relatively weak and susceptible to homolytic or heterolytic scission, leading to the formation of radical or ionic intermediates and the eventual release of elemental iodine (I₂). The appearance of a pink or brownish hue in the liquid is a common visual indicator of decomposition and the presence of dissolved iodine.

Several external factors can accelerate this decomposition process:

-

Light Exposure: Photochemical degradation is a significant concern for alkyl iodides. Exposure to light, particularly in the ultraviolet spectrum, can provide the energy required to break the C-I bond.

-

Elevated Temperatures: Higher temperatures increase the rate of decomposition reactions.

-

Oxygen and Moisture: The presence of oxygen can facilitate radical-mediated decomposition pathways. Moisture can lead to hydrolysis, although this is generally a slower process for alkyl iodides compared to other alkyl halides.

To mitigate these degradation pathways, specific storage and handling protocols are essential.

Recommended Storage and Handling Conditions

To maintain the quality and extend the shelf-life of this compound, the following conditions are recommended. These are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | To minimize thermal degradation and slow the rate of decomposition reactions. |

| Light Exposure | Protect from light. Store in an amber or opaque container. | To prevent photochemical decomposition initiated by light energy. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly sealed. | To prevent oxidation and hydrolysis from atmospheric oxygen and moisture. |

| Container Material | Use glass or stainless steel containers. | To avoid reaction with the container material. Some metals can catalyze decomposition. |

| Stabilizers | The use of stabilizers, such as copper or silver, is a common practice for alkyl iodides. | These metals act as iodine scavengers, reacting with any free iodine formed and preventing it from catalyzing further decomposition.[1][2] |

Factors Influencing Stability of this compound

The interplay of various factors determines the overall stability of this compound. The following diagram illustrates these relationships.

Experimental Protocol: Assessing the Stability of this compound

A comprehensive understanding of a compound's stability profile often requires experimental investigation. Below is a generalized protocol for assessing the stability of this compound under various conditions. This protocol can be adapted based on the specific analytical capabilities and research questions.

Objective: To evaluate the stability of this compound under accelerated thermal and photolytic stress conditions.

Materials:

-

This compound

-

High-purity solvent (e.g., acetonitrile (B52724) or hexane)

-

Amber and clear glass vials with inert caps

-

Temperature-controlled oven or incubator

-

Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

-

Analytical instrumentation (e.g., GC-MS or HPLC-UV)

-

Inert gas (nitrogen or argon)

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound of a known concentration in the chosen high-purity solvent.

-

Dispense aliquots of the solution into both amber and clear glass vials.

-

Blanket the headspace of each vial with an inert gas before sealing to minimize exposure to oxygen.

-

-

Stress Conditions:

-

Thermal Stability: Place a set of amber vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 60°C). Store a control set of vials at the recommended storage temperature (e.g., 4°C).

-

Photostability: Expose a set of clear vials in a photostability chamber to a controlled light source. Wrap a control set of clear vials in aluminum foil to protect them from light while being kept under the same temperature and humidity conditions.

-

-

Time Points:

-

Withdraw samples from each stress condition and the control groups at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

-

Analysis:

-

Analyze the samples using a validated chromatographic method (GC-MS or HPLC-UV) to determine the concentration of this compound.

-

Monitor for the appearance of degradation products. The use of a mass spectrometer detector is highly recommended for the identification of potential degradants.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Identify and, if possible, quantify any significant degradation products.

-

Compare the degradation rates under different stress conditions to assess the compound's sensitivity to heat and light.

-

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of this compound.

By adhering to the recommended storage and handling conditions and, when necessary, performing stability studies, researchers can ensure the quality and reliability of this compound for their synthetic applications. This proactive approach to chemical management is fundamental to achieving robust and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 1-Iodo-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-iodo-2-methylhexane, a chiral alkyl halide with potential applications in organic synthesis and drug discovery. Due to its chiral center at the second carbon, this compound exists as a pair of enantiomers, (R)-1-iodo-2-methylhexane and (S)-1-iodo-2-methylhexane. This guide details their structural properties, methods for their stereoselective synthesis, protocols for their separation and characterization, and presents relevant quantitative data.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C2 position, the carbon atom bearing the methyl group. This chirality arises from the four different substituents attached to this carbon: a hydrogen atom, a methyl group, a butyl group, and an iodomethyl group. Consequently, the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R)-1-iodo-2-methylhexane and (S)-1-iodo-2-methylhexane.

The three-dimensional arrangement of these enantiomers is depicted below. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. For this compound, the priority of the substituents on the chiral center is as follows: -CH2I > -CH2CH2CH2CH3 > -CH3 > -H.

Caption: Enantiomers of this compound.

Physicochemical Properties of Stereoisomers

The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they exhibit differences in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.

| Property | Racemic this compound | (R)-1-Iodo-2-methylhexane | (S)-1-Iodo-2-methylhexane |

| Molecular Formula | C₇H₁₅I | C₇H₁₅I | C₇H₁₅I |

| Molecular Weight | 226.10 g/mol | 226.10 g/mol | 226.10 g/mol |

| Boiling Point | Estimated 205-207 °C | Estimated 205-207 °C | Estimated 205-207 °C |

| Density | Estimated 1.35 g/cm³ | Estimated 1.35 g/cm³ | Estimated 1.35 g/cm³ |

| Optical Rotation [α]D | 0° | Sign not determined | Sign not determined |

Stereoselective Synthesis

The synthesis of enantiomerically enriched this compound typically starts from a chiral precursor, most commonly the corresponding chiral alcohol, (R)- or (S)-2-methylhexan-1-ol. The conversion of the primary alcohol to the iodide proceeds via a nucleophilic substitution reaction, where the hydroxyl group is transformed into a good leaving group, which is then displaced by an iodide ion. To preserve the stereochemical integrity at the chiral center, reaction conditions that proceed with a high degree of stereospecificity (typically SN2) are employed. A common and effective method involves the use of triphenylphosphine (B44618) and iodine (the Appel reaction).

Caption: Stereoselective synthesis pathways.

Experimental Protocol: Synthesis of (S)-1-Iodo-2-methylhexane

This protocol describes the conversion of (S)-2-methylhexan-1-ol to (S)-1-iodo-2-methylhexane using triphenylphosphine and iodine.

Materials:

-

(S)-2-Methylhexan-1-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 eq) portion-wise at 0 °C.

-

Stir the resulting slurry at 0 °C for 15-20 minutes.

-

Add a solution of (S)-2-methylhexan-1-ol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure (S)-1-iodo-2-methylhexane.

Separation and Characterization of Stereoisomers

The separation of the enantiomers of this compound from a racemic mixture requires chiral resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and effective methods.

Chiral HPLC Separation Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based chiral column such as Chiralpak AD-H or Chiralcel OD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v). The optimal ratio may require method development.

Procedure:

-

Dissolve a small amount of the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the elution profile using a UV detector (iodine-containing compounds typically absorb at lower UV wavelengths, e.g., 210 nm).

-

The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

Caption: Workflow for chiral separation and analysis.

Characterization Techniques

Polarimetry: The optical rotation of the separated enantiomers can be measured using a polarimeter. The specific rotation [α]D is a characteristic physical property for each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to distinguishable signals for the R and S enantiomers. This allows for the determination of enantiomeric excess (ee).

Expected ¹H NMR Spectral Data (in CDCl₃): The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The diastereotopic protons of the -CH₂I group will likely appear as a complex multiplet.

Expected ¹³C NMR Spectral Data (in CDCl₃): The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon attached to the iodine will be significantly upfield due to the heavy atom effect.

Conclusion

This technical guide has provided a detailed overview of the chirality and stereoisomers of this compound. The presence of a single stereocenter gives rise to a pair of enantiomers with distinct optical properties. Stereoselective synthesis from chiral precursors is the most effective method to obtain the individual enantiomers. The separation and characterization of these stereoisomers can be achieved using modern analytical techniques such as chiral chromatography and NMR spectroscopy in a chiral environment. This information is crucial for researchers in the fields of synthetic chemistry and drug development who may utilize these chiral building blocks in the synthesis of more complex molecules.

Commercial Availability and Synthetic Guide for 1-Iodo-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 1-Iodo-2-methylhexane, a valuable alkyl iodide intermediate in organic synthesis. Furthermore, it outlines a detailed experimental protocol for its preparation from a commercially available starting material. This document is intended to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry, process development, and discovery research.

Introduction to Alkyl Iodides in Research and Development

Alkyl iodides, such as this compound, are important intermediates in a variety of chemical transformations. The high reactivity of the carbon-iodine bond makes them excellent substrates for nucleophilic substitution and cross-coupling reactions, which are fundamental processes in the construction of complex molecular architectures. In drug discovery, the introduction of alkyl fragments is a common strategy for modulating the pharmacological properties of lead compounds, including their potency, selectivity, and metabolic stability. While the direct incorporation of alkyl halides in final drug molecules is less common, their utility as synthetic precursors is well-established.

Commercial Sourcing of this compound

This compound (CAS Number: 624-21-5) is available from a limited number of chemical suppliers. The table below summarizes the currently available information. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | CAS Number | Molecular Formula | Purity/Specification | Available Quantities | Price |

| BLD Pharm [1] | 624-21-5 | C7H15I | Information not readily available | Contact for details | Contact for details |

| ChemSrc [2] | 624-21-5 | C7H15I | Information not readily available | Contact for details | Contact for details |

Note: Purity, available quantities, and pricing information are often not listed in online catalogs and require direct inquiry.

Experimental Protocol: Synthesis of this compound from 2-Methylhexan-1-ol (B1580601)

The following protocol describes a common and effective method for the preparation of primary iodoalkanes from the corresponding primary alcohols. This procedure is based on well-established iodination reactions using an alkali metal iodide in the presence of a strong acid.[3][4]

Reaction Scheme:

Materials and Reagents:

-

2-Methylhexan-1-ol

-

Sodium iodide (NaI)

-

Concentrated phosphoric(V) acid (H₃PO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus (optional, for purification)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylhexan-1-ol (1.0 equivalent) and sodium iodide (1.2 equivalents).

-

Acid Addition: Slowly add concentrated phosphoric(V) acid (2.0 equivalents) to the stirred mixture. The addition should be done carefully, as the reaction may be exothermic.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated phosphoric acid is corrosive and should be handled with care.

-

Diethyl ether is highly flammable.

Visualizing the Workflow

The following diagrams illustrate the key logical and procedural steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical flow of the synthesis from starting material to pure product.

References

- 1. 624-21-5|this compound|BLD Pharm [bldpharm.com]

- 2. 1-iodo-2-methyl-hexane | CAS#:624-21-5 | Chemsrc [chemsrc.com]

- 3. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

- 4. chemguide.co.uk [chemguide.co.uk]

Navigating the Safety Profile of 1-Iodo-2-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, experimentally verified Safety Data Sheet (SDS) for 1-Iodo-2-methylhexane is not publicly available. This guide has been compiled using computed data for this compound and extrapolated data from the closely related structural analog, 1-Iodohexane. All information derived from analogs should be treated as indicative and not as a direct substitute for a substance-specific SDS.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in a robust safety assessment. The following tables summarize the available computed data for this compound and experimental data for its structural analog, 1-Iodohexane.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15I | PubChem[1], NIST[2] |

| Molecular Weight | 226.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 624-21-5 | PubChem[1], NIST[2] |

| Canonical SMILES | CCCCC(C)CI | PubChem[1] |

| InChIKey | FXYMWEXIZCQUFK-UHFFFAOYSA-N | PubChem[1], NIST[2] |

| XLogP3-AA (LogP) | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 226.02185 Da | PubChem[1] |

| Monoisotopic Mass | 226.02185 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 71.9 | PubChem[1] |

Table 2: Physicochemical Properties of 1-Iodohexane (Structural Analog)

| Property | Value |

| Boiling Point | 179-180 °C |

| Density | 1.437 g/mL at 25 °C |

| Flash Point | 154 °F |

Hazard Identification and GHS Classification (Based on 1-Iodohexane)

Due to the absence of specific toxicological data for this compound, the hazard classification of its close structural analog, 1-Iodohexane, is presented as a predictive reference.

Table 3: GHS Hazard Classification for 1-Iodohexane

| Hazard Class | Hazard Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) |

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following sections describe standardized methodologies for assessing the key hazards identified for its analog, 1-Iodohexane. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance.

Methodology (Based on OECD Guideline 423: Acute Toxic Class Method):

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water) for a specified period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Procedure: The test proceeds in a stepwise manner with a group of three animals per step. The outcome of each step (number of mortalities) determines the next step:

-

If mortality is observed, the dose for the next group is lowered.

-

If no mortality is observed, the dose is increased.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality at different dose levels.

Skin Irritation

Objective: To assess the potential of a substance to cause reversible skin irritation.

Methodology (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion):

-

Test Animals: Albino rabbits are typically used.

-

Preparation: A small area of the animal's back is clipped free of fur.

-

Application: A measured amount of the test substance is applied to a small patch of gauze, which is then applied to the prepared skin and covered with an occlusive dressing.

-

Exposure: The dressing remains in place for a specified period (typically 4 hours).

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.

-

Endpoint: The substance is classified as a skin irritant if the mean scores for erythema or edema exceed a certain threshold.

Visualizing Hazard Relationships

The following diagram illustrates the logical workflow for the GHS classification of a substance based on skin and eye irritation data, as would be determined by the experimental protocols described above.

Caption: GHS classification workflow for skin, eye, and respiratory irritation.

This in-depth technical guide provides a summary of the available safety-related information for this compound. It is crucial to reiterate that in the absence of a specific Safety Data Sheet, the information presented, particularly regarding hazard classification, is based on a structural analog and should be used for preliminary assessment and guidance only. Rigorous, substance-specific testing is required for a definitive safety profile.

References

Methodological & Application

Application Notes and Protocols for 1-Iodo-2-methylhexane in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylhexane is a primary alkyl iodide, a class of organic compounds that are highly effective substrates for bimolecular nucleophilic substitution (SN2) reactions. The presence of a good leaving group (iodide) and a sterically unhindered primary carbon center makes this compound an excellent candidate for forming new carbon-heteroatom and carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry and are widely employed in the pharmaceutical industry for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in SN2 reactions with a variety of common nucleophiles.

Reaction Mechanism and Kinetics

The nucleophilic substitution reactions of this compound predominantly proceed via an SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[1][2]

The rate of the SN2 reaction is dependent on the concentrations of both the this compound (the substrate) and the nucleophile.[1][3] The rate law is expressed as:

Rate = k[this compound][Nucleophile]

This bimolecular nature means that the reaction is favored by high concentrations of a strong nucleophile.[4]

Stereochemistry

SN2 reactions are stereospecific and proceed with an inversion of configuration at the reaction center.[2][5] If the reaction were to be carried out on a chiral analog of this compound, the product would have the opposite stereochemistry to the starting material. This is a result of the "backside attack" of the nucleophile, where it approaches the carbon atom from the side opposite to the leaving group.[2][5]

Data Presentation: Reactivity of Primary Alkyl Iodides in SN2 Reactions

| Nucleophile | Product Functional Group | Typical Solvent | Typical Reaction Conditions | Expected Yield Range (%) |

| RO⁻ (Alkoxide) | Ether | Alcohol (e.g., Ethanol) | Reflux | 50-95[6] |

| CN⁻ (Cyanide) | Nitrile | Ethanol (B145695) | Reflux | High |

| N₃⁻ (Azide) | Azide (B81097) | DMF or DMSO | 60-80 °C | High |

| RS⁻ (Thiolate) | Thioether | Ethanol or DMF | Room Temp to 60 °C | High |

| R₂NH (Amine) | Amine | Ethanol or Acetonitrile | Room Temp to Reflux | Moderate to High |

Experimental Protocols

The following are detailed protocols for conducting nucleophilic substitution reactions with this compound.

Protocol 1: Williamson Ether Synthesis - Synthesis of 1-Ethoxy-2-methylhexane

This protocol describes the synthesis of an ether via the reaction of this compound with an alkoxide.[6][7][8]

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-ethoxy-2-methylhexane.

-

Purify the product by fractional distillation.

Protocol 2: Synthesis of 2-Methylhexanenitrile (B1624611)

This protocol details the reaction of this compound with cyanide to form a nitrile.[9]

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, prepare a solution of sodium cyanide (1.2 equivalents) in anhydrous ethanol.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the mixture under reflux for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium iodide.

-

Remove the ethanol from the filtrate by rotary evaporation.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

-

Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 2-methylhexanenitrile can be purified by distillation.

Protocol 3: Synthesis of 1-Azido-2-methylhexane

This protocol outlines the synthesis of an alkyl azide from this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1-azido-2-methylhexane can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Caption: General SN2 reaction mechanism for this compound.

Caption: General experimental workflow for SN2 reactions.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Application Note & Protocol: Formation of 2-Methylhexylmagnesium Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents (R-Mg-X) are highly valuable organometallic compounds renowned for their role as potent carbon-based nucleophiles in the formation of carbon-carbon bonds.[1][2] This document provides a detailed protocol for the synthesis of a specific Grignard reagent, 2-methylhexylmagnesium iodide, from its corresponding alkyl halide, 1-iodo-2-methylhexane. Alkyl iodides are the most reactive halides for this transformation due to the relatively weak carbon-iodine bond, which facilitates the oxidative insertion of magnesium.[3][4]

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into the carbon-halogen bond, which results in a reversal of polarity at the carbon atom, a phenomenon known as "umpolung".[4][5] The success of this synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases that react readily with water and other protic sources.[2][6][7] This protocol incorporates best practices for glassware preparation, magnesium activation, and reaction execution to ensure a high yield of the desired reagent.

Reaction Pathway and Experimental Overview

The synthesis of 2-methylhexylmagnesium iodide proceeds by reacting this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Caption: Reaction scheme for the formation of 2-methylhexylmagnesium iodide.

Quantitative Data Summary

The choice of alkyl halide significantly impacts the reactivity and potential yield of a Grignard reaction. Alkyl iodides are the most reactive starting materials.[3]

Table 1: Comparative Reactivity and Yields of Alkyl Halides in Grignard Formation

| Alkyl Halide Type | Relative Reactivity | Typical Yield Range | Notes |

|---|---|---|---|

| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive; reaction is often easy to initiate. Starting materials can be less stable.[3] |

| Alkyl Bromide (R-Br) | High | 80-90% | Commonly used due to a good balance of reactivity and stability. |

| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring higher temperatures, longer initiation times, or more reactive magnesium.[3] |

| Alkyl Fluoride (R-F) | Very Low | Not Generally Used | The carbon-fluorine bond is too strong to be reactive under standard Grignard conditions.[3] |

Table 2: Recommended Reaction Parameters for 2-Methylhexylmagnesium Iodide Synthesis

| Parameter | Recommendation | Rationale / Details |

|---|---|---|

| Starting Halide | This compound | Primary alkyl iodide ensures high reactivity. |

| Magnesium | Turnings (for Grignard reaction) | High surface area is crucial. Must be activated. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is generally superior to diethyl ether for less reactive or sterically hindered halides due to its higher solvating power.[4][8] |

| Activation Method | Iodine (I₂) crystal | A small crystal of iodine chemically removes the passivating magnesium oxide layer, exposing fresh metal.[3][9][10] |

| Initiation Temperature | Room Temperature to Gentle Warming | The reaction is exothermic once initiated. Gentle warming with a heat gun may be required to start.[3] |

| Addition Rate | Slow, dropwise | Controlled addition maintains a gentle reflux and minimizes side reactions like Wurtz coupling.[3] |

| Reaction Time | 30-60 minutes post-addition | Ensures complete consumption of the magnesium.[3] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture.[11] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylhexylmagnesium Iodide

This protocol details the formation of the Grignard reagent. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.

Materials and Reagents:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Gas inlet adapter and bubbler

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: All glassware must be dried in an oven at >120 °C overnight and assembled while hot, or flame-dried under a stream of inert gas to remove all traces of water.[9][11]

-

Reaction Setup:

-

Place the magnesium turnings (1.1 equivalents) and a magnetic stir bar into the cooled, dry three-necked flask.

-

Add a single small crystal of iodine. The flask will show a localized brown/purple color.[3]

-

Assemble the glassware, fitting the condenser, dropping funnel, and gas inlet. Establish a positive pressure of inert gas.

-

-

Initiation:

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small amount of the THF to the flask to just cover the magnesium turnings.

-

Add approximately 5-10% of the this compound solution from the dropping funnel to the stirring magnesium suspension.[3]

-

Observe the mixture for signs of reaction initiation: disappearance of the iodine color, gentle bubbling on the magnesium surface, and a slight increase in temperature (exotherm). If the reaction does not start, gently warm the flask with a heat gun until initiation occurs.[3]

-

-

Addition and Reflux:

-

Completion:

-

After the addition is complete, continue stirring the mixture. Gentle heating may be applied to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[3]

-

The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium metal and the formation of a cloudy, grayish-brown solution. The reagent is typically used immediately in a subsequent reaction.

-

Protocol 2: Titration and Quantification of the Grignard Reagent

It is crucial to determine the exact concentration of the newly prepared Grignard reagent before use. This protocol uses a simple titration method with a colorimetric indicator.[11]

Materials and Reagents:

-

Dry glassware (syringes, needles, vials)

-

1.0 M solution of 2-butanol (B46777) in dry THF (or other suitable secondary alcohol)

-

1,10-Phenanthroline (B135089) (indicator)

-

Anhydrous THF

Procedure:

-

Indicator Preparation: Place a small crystal of 1,10-phenanthroline into a dry, inert gas-flushed vial. Add ~1 mL of anhydrous THF to dissolve it.

-

Sample Preparation: Using a dry syringe, carefully withdraw a precise volume (e.g., 1.0 mL) of the Grignard solution and add it to the indicator solution. The solution should turn a distinct color (typically reddish-brown), indicating the complex between the indicator and the Grignard reagent.

-

Titration:

-

Slowly add the standardized 1.0 M 2-butanol solution dropwise via a syringe while stirring vigorously.

-

The endpoint is reached when the color of the solution disappears (becomes colorless or pale yellow). This indicates that all of the Grignard reagent has been consumed by the alcohol.

-

-

Calculation:

-

Record the volume of the 2-butanol solution used.

-

The concentration of the Grignard reagent (in Molarity, M) is calculated as follows:

-

Molarity (M) = [Volume of Titrant (L) × Concentration of Titrant (M)] / Volume of Grignard Sample (L)

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and quantification process.

Caption: Workflow for the synthesis and quantification of Grignard reagents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. adichemistry.com [adichemistry.com]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of 1-Iodo-2-methylhexane in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-iodo-2-methylhexane as a precursor for the formation of carbon-carbon bonds. This secondary alkyl iodide is a valuable building block for introducing the 2-methylhexyl moiety into a variety of organic molecules. The protocols detailed below are based on well-established cross-coupling and organometallic reactions, providing a robust starting point for reaction development and optimization. While specific literature on this compound is limited, the methodologies are extrapolated from established procedures for similar secondary alkyl iodides.

Overview of Carbon-Carbon Bond Forming Reactions

This compound can be employed in several powerful transition metal-catalyzed cross-coupling reactions, as well as in the formation of Grignard reagents. The choice of reaction depends on the desired product and the functional group tolerance required.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is known for its mild reaction conditions and broad functional group tolerance.[1][2]

-

Negishi Coupling: This method utilizes an organozinc reagent to couple with an organic halide.[3][4] It is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms.[3][5]

-

Grignard Reagent Formation and Subsequent Reactions: this compound can be converted into a Grignard reagent (2-methylhexylmagnesium iodide), a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[6][7][8]

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected yields for the carbon-carbon bond forming reactions of this compound, based on analogous reactions with secondary alkyl iodides.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 75-85 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 80 | 18 | 80-90 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 60-75 |

Table 2: Negishi Coupling of this compound with Organozinc Reagents

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | PhZnCl | THF | 65 | 12 | 85-95 |

| 2 | PdCl₂(dppf) (3) | - | (CH₂=CH)ZnBr | DMF | 50 | 8 | 80-90 |

| 3 | Ni(acac)₂ (10) | dppe (10) | MeZnI | DMA | 25 | 24 | 70-80 |

Table 3: Grignard Reactions using 2-Methylhexylmagnesium Iodide

| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Product Type | Expected Yield (%) |

| 1 | Benzaldehyde | Diethyl Ether | 0 to RT | 2 | Secondary Alcohol | 85-95 |

| 2 | Acetone | THF | 0 to RT | 3 | Tertiary Alcohol | 80-90 |

| 3 | Ethyl Acetate (B1210297) | Diethyl Ether | 0 to RT | 4 | Tertiary Alcohol | 70-80 |

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All reagents and solvents should be handled with care. Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 3.0 eq)

-

Anhydrous toluene

-

Degassed water

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating block

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Negishi Coupling